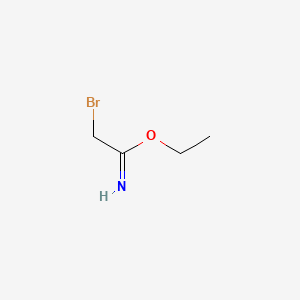
Ethyl bromoacetimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl bromoacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H8BrNO and its molecular weight is 166.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the essential safety protocols for handling Ethyl Bromoacetimidate in laboratory settings?
- Methodological Answer : Researchers must adhere to GHS hazard guidelines, including wearing protective gloves, eye protection, and lab coats. Immediate decontamination procedures (e.g., rinsing skin with water) are critical due to its toxicity . Controlled incineration with scrubbing is recommended for disposal . Document all safety measures in the experimental section to ensure reproducibility .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use 1H/13C NMR to confirm molecular structure, IR spectroscopy for functional groups (e.g., imidate C=N stretch), and mass spectrometry for molecular weight validation. Ensure raw data includes peak assignments, integration values, and coupling constants. Cross-validate results with computational models (e.g., DFT) to resolve ambiguities .
Q. How should researchers design a synthesis protocol for this compound to ensure high purity?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) via iterative testing. Purify using fractional distillation or column chromatography, and validate purity via GC-MS or HPLC. Document all steps, including side reactions and yields, to enable replication .
| Parameter | Considerations |
|---|---|
| Solvent | Anhydrous conditions to prevent hydrolysis |
| Temperature | 0–5°C to minimize decomposition |
| Catalyst | Lewis acids (e.g., ZnCl₂) |
Advanced Questions
Q. How can contradictory data on reaction yields involving this compound be resolved?
- Methodological Answer : Conduct sensitivity analyses to identify critical variables (e.g., moisture levels, stoichiometry). Use statistical tools (ANOVA, t-tests) to assess reproducibility across trials. Replicate experiments under controlled conditions and report confidence intervals .
Q. What methodologies are recommended for elucidating reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer : Combine kinetic studies (rate vs. concentration) with isotopic labeling (e.g., 18O tracing) and computational modeling (MD/DFT). Compare experimental activation energies with theoretical values to confirm mechanistic pathways .
Q. How should researchers statistically validate the catalytic efficiency of this compound in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature). Apply regression analysis to optimize conditions and calculate turnover numbers (TON). Include negative controls to isolate catalytic effects .
Q. What strategies ensure reproducibility in studies using this compound?
- Methodological Answer : Pre-register protocols (e.g., reaction steps, characterization methods) and share raw data in supplementary materials. Use standardized reagents and equipment calibration. Peer-review experimental logs to identify undocumented variables .
Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives?
- Methodological Answer : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve structural ambiguities. Validate with X-ray crystallography if feasible. Cross-reference with literature data for analogous compounds .
Q. Methodological Tables
Table 1: Common Characterization Techniques
| Technique | Key Parameters | Purpose |
|---|---|---|
| 1H NMR | Chemical shift (δ), multiplicity | Confirm proton environment |
| IR Spectroscopy | Absorption bands (cm−1) | Identify functional groups |
| GC-MS | Retention time, m/z ratio | Assess purity and molecular weight |
Table 2: Statistical Tools for Data Analysis
| Tool | Application | Reference |
|---|---|---|
| ANOVA | Compare means across multiple groups | |
| Regression | Model variable relationships | |
| Confidence Intervals | Quantify measurement uncertainty |
特性
CAS番号 |
72201-38-8 |
|---|---|
分子式 |
C4H8BrNO |
分子量 |
166.02 g/mol |
IUPAC名 |
ethyl 2-bromoethanimidate |
InChI |
InChI=1S/C4H8BrNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 |
InChIキー |
UHRNNTJUJLITEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CBr |
正規SMILES |
CCOC(=N)CBr |
同義語 |
ethyl bromoacetimidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















